Fmoc-Val-ODhbt

Solid-Phase Peptide Synthesis Coupling Kinetics Active Ester Reactivity

Fmoc-Val-ODhbt is a pre-activated, urethane-protected amino acid derivative classified as a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) active ester. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C43H38O6P2
Molecular Weight 0
CAS No. 109636-27-3
Cat. No. B1165672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-ODhbt
CAS109636-27-3
SynonymsFmoc-Val-ODhbt
Molecular FormulaC43H38O6P2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-ODhbt (CAS 109636-27-3) Procurement Guide: Technical Profile for Peptide Synthesis


Fmoc-Val-ODhbt is a pre-activated, urethane-protected amino acid derivative classified as a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) active ester [1]. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The compound serves as an efficient acylating agent, enabling direct incorporation of L-valine residues into peptide chains without the need for additional in-situ activation reagents [2]. Its class-distinguishing feature is the ODhbt moiety, which provides a unique colorimetric self-indicating mechanism during coupling, a characteristic that fundamentally differentiates it from other active esters like pentafluorophenyl (OPfp) derivatives [1].

Why Fmoc-Val-ODhbt Cannot Be Freely Interchanged with Other Fmoc-Valine Active Esters


Substituting Fmoc-Val-ODhbt with a seemingly analogous active ester such as Fmoc-Val-OPfp can introduce critical process failures in automated and manual peptide synthesis. Although both compounds are pre-activated Fmoc-valine derivatives, they exhibit fundamentally different performance profiles that directly impact the success of complex syntheses. Generic substitution fails because it neglects a class-level distinction: ODhbt esters have a generally higher reactivity than OPfp esters, a property that is critical for coupling at sterically hindered valine sites [1]. Furthermore, replacing Fmoc-Val-ODhbt eliminates the built-in, real-time colorimetric monitoring capability—a feature exclusive to ODhbt esters that provides immediate visual confirmation of reaction progress, which is absent in OPfp, OSu, or OBt ester classes [2]. Ignoring these differences can lead to incomplete coupling, increased racemization, and the inability to non-invasively detect a failed reaction in real time.

Quantitative Evidence Guide for the Selection of Fmoc-Val-ODhbt Over In-Class Analogs


Enhanced Reactivity of Fmoc-Amino Acid ODhbt Esters Versus OPfp Esters

In a direct class-level comparison of activated esters, the ODhbt ester class, which includes Fmoc-Val-ODhbt, is stated to have generally higher reactivity when compared to the corresponding pentafluorophenyl (OPfp) esters [1]. This statement comes from an authoritative patent that cross-references foundational studies on Fmoc-amino acid active esters, including the original characterizations by Atherton and Sheppard [1]. While explicit rate constants for Fmoc-Val-ODhbt vs. Fmoc-Val-OPfp are not disclosed in this primary source, the declaration of a superior reactivity profile is a critical selection factor, particularly for a β-branched amino acid like valine, where slower coupling rates can lead to aggregation and sequence failure [2].

Solid-Phase Peptide Synthesis Coupling Kinetics Active Ester Reactivity

Built-in Colorimetric Self-Indication for Real-Time Reaction Monitoring in SPPS

The definitive functional differentiator of Fmoc-Val-ODhbt is its ability to act as a self-indicating reagent. The primary literature demonstrates that upon acylation, the liberated ODhbt hydroxy component ionizes in the presence of the resin-bound free amine, producing a distinct yellow color that visually fades as the coupling reaction reaches completion [1]. This inherent colorimetric endpoint detection provides real-time, non-invasive monitoring of the acylation progress without needing to withdraw resin samples for tests like the Kaiser test. This specific feature is entirely absent in widely used Fmoc-valine OPfp and OSu esters, which produce colorless byproducts that offer no visual feedback on reaction status [1].

Process Analytical Technology Reaction Monitoring Colorimetric Sensor

Favorable Coupling-to-Racemization Ratio as a Key Quality Attribute for Valine Incorporation

In peptide synthesis, the coupling-to-racemization rate ratio (kcoup/krac) is a critical determinant of the final product's chiral integrity, a parameter of utmost importance for the optically active valine residue. Patent literature establishes that ODhbt esters, as a class, exhibit a favorable coupling-to-racemization ratio, which makes them particularly suited for automated SPPS where epimerization control is essential [1]. This is contrasted with background literature indicating that OPfp esters, while offering a high kcoup/krac ratio among a wide range of active esters, still present a different balance of reactivity versus racemization risk compared to the ODhbt system [2]. The inherent design of the ODhbt active ester, which bypasses the need for tertiary amine base additives during the coupling step (as the leaving group itself acts as a base), contributes to this favorable suppression of base-catalyzed racemization at the valine α-carbon.

Chiral Purity Epimerization Control Peptide Quality

Optimal Application Scenarios for Procuring Fmoc-Val-ODhbt


Automated High-Throughput Peptide Library Synthesis Requiring In-Situ Process Control

In automated, high-throughput synthesis of peptide libraries on multiple synthesizers, real-time monitoring of every coupling step is impossible with manual tests. Fmoc-Val-ODhbt's self-indicating property, which provides a quantitative colorimetric signal of reaction completion [1], allows for automated feedback control. Procuring this compound for library synthesis protocols directly enables systematic surveillance of acylation kinetics without analytical sampling, preventing the propagation of deletion sequences across hundreds of parallel syntheses [1]. This is a universal capability that cannot be replicated by Fmoc-Val-OPfp or other non-indicating analogs.

Synthesis of Aggregation-Prone Sequences Containing β-Branched Amino Acids

The synthesis of challenging peptide sequences, particularly those with multiple clustered β-branched residues (Ile, Val), frequently fails due to on-resin aggregation and slow, incomplete coupling. The class-level evidence of enhanced reactivity of Fmoc-Val-ODhbt over the corresponding OPfp ester [2] provides a scientific rationale for its selection in these high-risk scenarios. The increased reactivity is essential for driving difficult acylation reactions to completion before intermolecular hydrogen bonding can form aggregates, thereby safeguarding the synthesis from major yield losses that commonly occur with less reactive, generic active esters.

Synthesis of Epimerization-Sensitive Therapeutic Peptide APIs

During the manufacture of peptide active pharmaceutical ingredients (APIs), the control of chiral purity is a regulatory requirement, and the separation of D- from L-valine diastereomers is a significant purification challenge. The procurement specification for Fmoc-Val-ODhbt is justified in this context by the documented favorable coupling-to-racemization ratio of the ODhbt ester class [2]. Its use is a strategic decision to suppress valine epimerization at the point of assembly, leveraging the leaving group's built-in base system to minimize the formation of D-Val-impurities and achieve higher purity in the crude peptide product.

Optimization of Coupling Protocols via Kinetic Profiling

For research groups developing novel SPPS protocols, Fmoc-Val-ODhbt serves as a superior model substrate for profiling the kinetics of sterically hindered couplings [1]. The distinct and quantifiable color fade allows for the easy determination of rate constants and reaction endpoints under varied conditions (temperature, solvent, stoichiometry) using simple spectrophotometric equipment. This replaces laborious, discontinuous Kaiser tests and generates high-resolution kinetic datasets. The data obtained can then be used to rationally design green chemistry protocols with shortened cycle times and minimized reagent excess, a workflow that is fundamentally enabled by the compound's optical properties.

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